1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

This 260.29 Da fragment (C₁₂H₉FN₄S) features a pyrazolo[3,4-d]pyrimidine core with a bioactive 3-fluoro-4-methylphenyl N1 substituent and a versatile 4-thiol group. The thiol serves as a synthetic handle for thioether, disulfide, or metal-chelating conjugates favored over 4-Cl analogs when targeting cysteine-rich or metalloenzyme binding pockets. Its TPSA of 74.3 Ų and XLogP3-AA of 2.1 place it in ideal fragment-like space for FBDD campaigns. For kinase inhibitor SAR programs, this scaffold enables systematic exploration of fluoro-methyl positional effects on selectivity and potency.

Molecular Formula C12H9FN4S
Molecular Weight 260.29 g/mol
Cat. No. B11791806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Molecular FormulaC12H9FN4S
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3)F
InChIInChI=1S/C12H9FN4S/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)
InChIKeyCJWNLXJQEIUTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Core Scaffold and Structural Identity for Targeted Procurement


1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 1416345-11-3) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a thiol (-SH) substituent at the 4-position of the pyrimidine ring and a 3-fluoro-4-methylphenyl group at the N1 position of the pyrazole ring, with a molecular weight of 260.29 g/mol and a molecular formula of C12H9FN4S [2]. Its computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 74.3 Ų place it within favorable drug-like physicochemical space, while the thiol group provides a distinct synthetic handle for further derivatization compared to 4-chloro or 4-amino analogs [2].

Why Generic Substitution of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Fails: Positional Isomerism and Heteroatom Effects


Compounds within the pyrazolo[3,4-d]pyrimidine-4-thiol class cannot be interchanged generically because even minor positional isomerism on the N1-phenyl ring or substitution at the 4-position produces distinct physicochemical and potentially pharmacological profiles. The 3-fluoro-4-methyl substitution pattern generates a specific electronic distribution and steric environment that differs from the 4-fluoro-2-methyl isomer (CAS 1416348-27-0), as evidenced by their distinct CAS registry numbers and computed property differences . Similarly, replacement of the 4-thiol group with a 4-chloro substituent (CAS 1416341-19-9) alters hydrogen-bonding capacity, reactivity, and metal-chelating potential, making these analogs non-interchangeable in synthetic or biological contexts . The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Against Closest Analogs


Positional Isomer Differentiation: 3-Fluoro-4-methyl vs. 4-Fluoro-2-methyl Substitution Pattern and Computed Physicochemical Properties

The target compound (3-fluoro-4-methylphenyl isomer, CAS 1416345-11-3) can be differentiated from its positional isomer 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 1416348-27-0) by the substitution pattern on the N1-phenyl ring. While both share molecular formula C12H9FN4S and molecular weight 260.29 g/mol, the target compound's 3-fluoro-4-methyl arrangement places the electron-withdrawing fluorine meta to the pyrazole attachment point, whereas the comparator places it para, resulting in distinct electronic effects on the pyrazolo[3,4-d]pyrimidine core . The XLogP3-AA of the target compound is computed as 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies [1]. Direct comparative logP data for the 4-fluoro-2-methyl isomer is not available from public sources, limiting this to a class-level inference .

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

4-Position Heteroatom Differentiation: Thiol (-SH) vs. Chloro (-Cl) Substituent Impact on Hydrogen-Bonding and Synthetic Utility

The target compound contains a thiol (-SH) group at the 4-position, differentiating it from the 4-chloro analog 4-chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1416341-19-9). The thiol group contributes 1 hydrogen bond donor and 3 hydrogen bond acceptors to the target compound, compared to 0 donors and 4 acceptors for the chloro analog (computed from molecular formulas) [1]. The thiol also offers distinct synthetic reactivity: it can serve as a nucleophile for thioether formation, participate in metal coordination, or undergo oxidation to disulfides, whereas the chloro analog is primarily suited for nucleophilic aromatic substitution . Both compounds share the same N1-aryl substitution pattern and are available commercially at ≥95% purity [1].

Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Discovery

Core Scaffold Comparison: 1-Aryl-4-thiol-pyrazolo[3,4-d]pyrimidine vs. Unsubstituted 1H-Pyrazolo[3,4-d]pyrimidine-4-thiol in Kinase Inhibitor Design

The target compound differs from the unsubstituted core scaffold 1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 5334-23-6, molecular formula C5H4N4S, molecular weight 152.18 g/mol) by the addition of a 3-fluoro-4-methylphenyl group at the N1 position [1]. This substitution increases molecular weight by 108.11 g/mol and computed XLogP3-AA from approximately 0.2 (estimated for core scaffold) to 2.1 for the target compound, representing a substantial increase in lipophilicity [2]. The N1-aryl group is essential for occupying the hydrophobic pocket in many kinase ATP-binding sites, as demonstrated by the pyrazolo[3,4-d]pyrimidine-based Lck inhibitor A-770041 (IC50 = 147 nM against Lck) which also features an N1-substituted aryl group [3]. The core scaffold alone lacks this kinase-targeting capability.

Kinase Inhibition Scaffold Hopping Drug Discovery

Commercial Availability and Purity Specifications Relative to Closest Analogs for Procurement Decision-Making

The target compound is commercially available from multiple vendors with documented purity specifications. AKSci offers the compound at ≥95% purity (catalog 8794EM) , while Chemenu provides it at 97% purity (catalog CM503280) at a price point of approximately $593 per gram . The positional isomer 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 1416348-27-0) is also available from Chemenu at 97% purity , but the 3-fluoro-4-methyl substitution pattern of the target compound provides a distinct electronic environment that cannot be replicated by the 4-fluoro-2-methyl isomer. The 4-chloro analog (CAS 1416341-19-9) is available at ≥98% purity from MolCore .

Chemical Procurement Quality Specifications Supply Chain

Optimal Application Scenarios for 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Thiol-Based Derivatization

The 4-thiol group of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol provides a versatile synthetic handle for thioether, disulfide, or metal-chelating conjugate formation, making it the preferred choice over the 4-chloro analog (CAS 1416341-19-9) when the target binding site contains a cysteine residue or metal cofactor amenable to thiol interactions . As demonstrated by the pyrazolo[3,4-d]pyrimidine-based Lck inhibitor A-770041, proper N1-aryl substitution is critical for kinase pocket occupancy [1].

Structure-Activity Relationship (SAR) Studies Comparing Positional Isomer Effects on Kinase Binding

The 3-fluoro-4-methyl substitution pattern of the target compound (CAS 1416345-11-3) creates a distinct electronic environment compared to the 4-fluoro-2-methyl isomer (CAS 1416348-27-0), enabling systematic SAR exploration of fluoro-methyl positional effects on kinase selectivity and potency. The computed XLogP3-AA of 2.1 and TPSA of 74.3 Ų provide a baseline for pharmacokinetic property prediction [2].

Fragment-Based Drug Discovery (FBDD) Using Thiol-Containing Pyrazolo[3,4-d]pyrimidine Scaffolds

With a molecular weight of 260.29 g/mol and a single hydrogen bond donor, the target compound sits within fragment-like chemical space suitable for FBDD campaigns. The thiol group enables covalent fragment screening approaches, while the 3-fluoro-4-methylphenyl group provides a defined vector for fragment growth toward kinase ATP-binding sites [2].

Synthesis of Advanced Pyrazolo[3,4-d]pyrimidine Derivatives via Nucleophilic Substitution at the 4-Position

The thiol group serves as a superior leaving group or nucleophilic handle compared to the 4-chloro analog for specific synthetic transformations. Researchers synthesizing compounds analogous to those described in the FLT3/VEGFR2 inhibitor patent literature, where 4-substituted pyrazolo[3,4-d]pyrimidines showed potent kinase inhibition, can use this compound as a key intermediate [3].

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